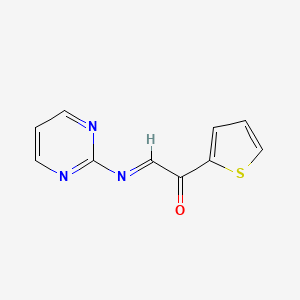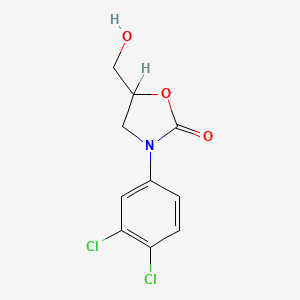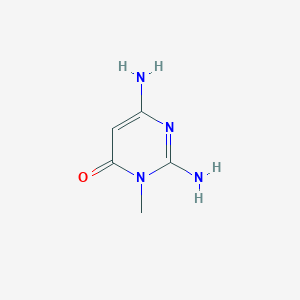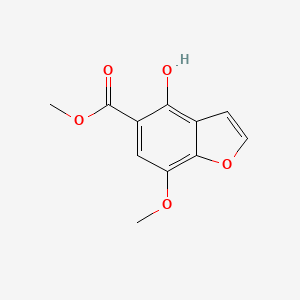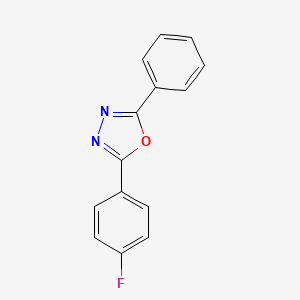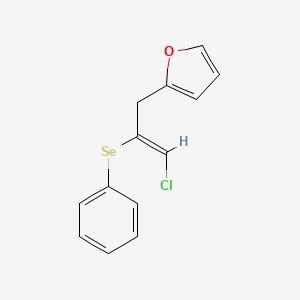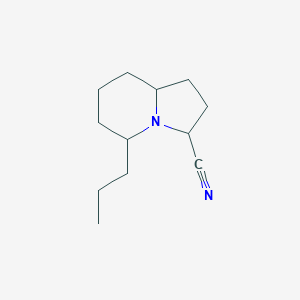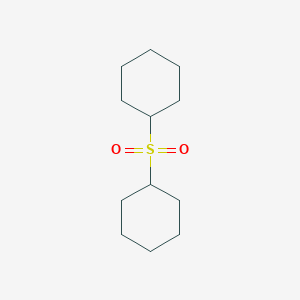
Sulfonyldicyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonyldicyclohexane: is an organic compound with the molecular formula C₁₂H₂₂O₂S It is characterized by the presence of a sulfonyl group (-SO₂-) linking two cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfonyldicyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane with sulfur dioxide in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the oxidation of dicyclohexyl sulfide using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfonyldicyclohexane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The hydrogen atoms on the cyclohexane rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Halogenated or alkylated cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: Sulfonyldicyclohexane is used as a building block in organic synthesis
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes for studying sulfonyl group interactions in biological systems.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory agents or as components in drug delivery systems.
Industry: In industrial applications, this compound is used as an intermediate in the production of polymers, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sulfonyldicyclohexane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. Additionally, the cyclohexane rings provide a hydrophobic environment that can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Dicyclohexyl Sulfide: Similar structure but lacks the sulfonyl group.
Cyclohexyl Sulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl group.
Cyclohexyl Sulfate: Contains a sulfate group instead of a sulfonyl group.
Uniqueness: Sulfonyldicyclohexane is unique due to the presence of the sulfonyl group linking two cyclohexane rings. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications. The combination of the sulfonyl group’s reactivity and the cyclohexane rings’ stability provides a versatile platform for chemical modifications and functionalization.
Propriétés
Numéro CAS |
28797-07-1 |
|---|---|
Formule moléculaire |
C12H22O2S |
Poids moléculaire |
230.37 g/mol |
Nom IUPAC |
cyclohexylsulfonylcyclohexane |
InChI |
InChI=1S/C12H22O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clé InChI |
MZUPWNMULGRONZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)S(=O)(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


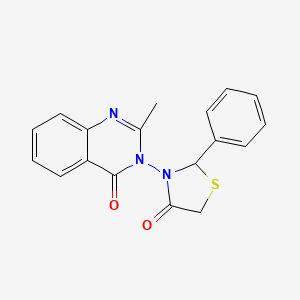

![Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15214041.png)
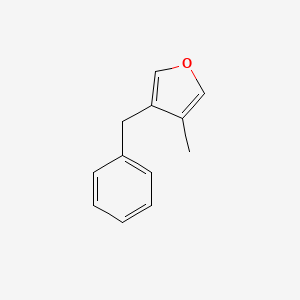
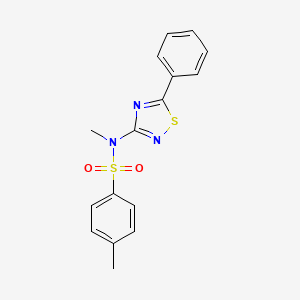

![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)
